![molecular formula C21H24N2O3 B2510365 (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole CAS No. 304685-39-0](/img/structure/B2510365.png)
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole, also known as MNTI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNTI belongs to the class of indole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been found to exhibit antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been found to exhibit a range of interesting biochemical and physiological effects. Studies have shown that (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole can induce cell cycle arrest and apoptosis in cancer cells. (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has also been found to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes that are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yields. (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole also exhibits potent anti-cancer activity against a range of cancer cell lines, making it a valuable tool for cancer research. However, there are also some limitations to using (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole in lab experiments. For example, the mechanism of action of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several future directions for research on (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole. One area of research is to further elucidate the mechanism of action of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole. This will help to identify potential targets for the development of new anti-cancer and anti-inflammatory drugs. Another area of research is to explore the potential applications of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole in animal models and humans.
Méthodes De Synthèse
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole can be synthesized by the condensation reaction between 4-methoxybenzaldehyde and 3-nitro-2,2-dimethylpropionaldehyde in the presence of a base such as potassium hydroxide. The resulting product is then subjected to cyclization using an acid catalyst to yield (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole. The synthesis of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been found to exhibit a range of interesting properties that make it a potential candidate for scientific research. One of the most promising applications of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole is in the field of cancer research. Studies have shown that (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole exhibits potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2)18-7-5-6-8-19(18)22(3)20(21)13-16(14-23(24)25)15-9-11-17(26-4)12-10-15/h5-13,16H,14H2,1-4H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDVOIWYDLVABZ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C(C[N+](=O)[O-])C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2510284.png)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2510286.png)
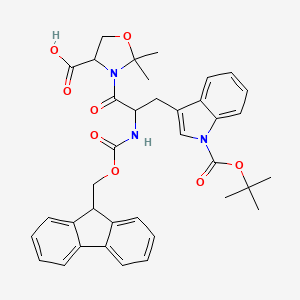
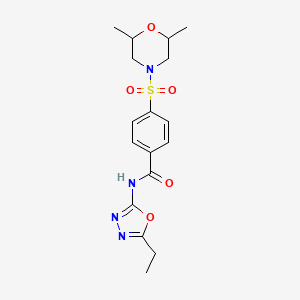
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide](/img/structure/B2510290.png)
![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510292.png)
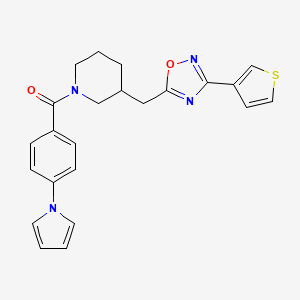
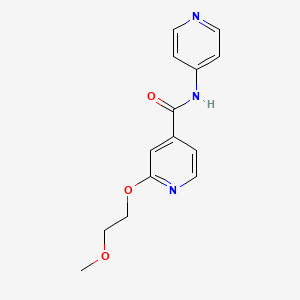
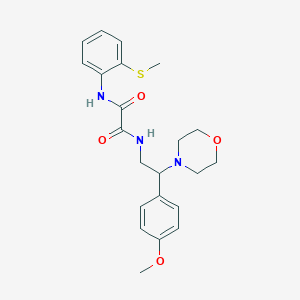
![N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}acetamide](/img/structure/B2510298.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2510300.png)
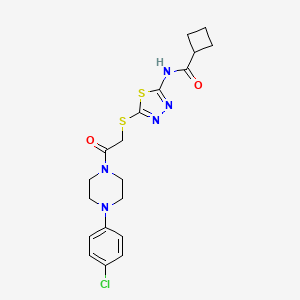
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510302.png)
![3-Bromo-7-chloroimidazo[1,2-A]pyrimidine](/img/structure/B2510305.png)